2-(Trichloroacetyl)pyrrole

Catalog No.
S707533
CAS No.
35302-72-8
M.F
C6H4Cl3NO
M. Wt
212.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trichloroacetyl)pyrrole

CAS Number

35302-72-8

Product Name

2-(Trichloroacetyl)pyrrole

IUPAC Name

2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone

Molecular Formula

C6H4Cl3NO

Molecular Weight

212.5 g/mol

InChI

InChI=1S/C6H4Cl3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H

InChI Key

BBFDGMDENAEMKF-UHFFFAOYSA-N

SMILES

C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl

Synonyms

2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone; 2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone; 2-(Trichloroacetyl)-1H-pyrrole; NSC 272669; Pyrrol-2-yl Trichloromethyl Ketone;

Canonical SMILES

C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl

Synthesis of Pyrrole Derivatives

One of the main applications of 2-(Trichloroacetyl)pyrrole in scientific research is the synthesis of various pyrrole derivatives. Pyrroles are a class of five-membered heterocyclic aromatic compounds with diverse applications in various fields, including pharmaceuticals, organic materials, and agrochemicals.

  • 2-(Trichloroacetyl)pyrrole can be used as a starting material for the synthesis of pyrrole-2-carboxylates, which are a class of pyrrole derivatives with a carboxylic acid group at the 2-position. This reaction involves the hydrolysis of the trichloroacetyl group, followed by decarboxylation [].

Synthesis of other Heterocyclic Compounds

-(Trichloroacetyl)pyrrole can also be used as a building block for the synthesis of other heterocyclic compounds, such as:

  • Tris[2-(2-pyrryl-carboxy)ethyl]amine: This is a tripodal ligand used in coordination chemistry for the preparation of metal complexes [].
  • Tetrakis(2-pyrryl-carboxy-methyl)methane: This is another ligand used in coordination chemistry [].
  • 1-oxo-2,3-disubstituted -pyrrolo[1,2-a]pyrazines: These are a class of heterocyclic compounds with potential applications in the development of new drugs [].
  • 4-pyridylmethyl 1H-pyrrole-2-carboxylate: This is a specific pyrrole derivative with potential biological activities [].

2-(Trichloroacetyl)pyrrole is a halogenated derivative of pyrrole, characterized by the presence of a trichloroacetyl group at the second position of the pyrrole ring. Its chemical formula is C₆H₄Cl₃NO, and it has a molecular weight of 202.46 g/mol. The compound exhibits unique properties due to the electron-withdrawing nature of the trichloroacetyl group, which can influence its reactivity and interactions with biological systems.

, primarily due to its electrophilic nature. Notable reactions include:

  • Nucleophilic Substitution: The carbonyl carbon of the trichloroacetyl group can be attacked by nucleophiles, leading to substitution reactions that can introduce various functional groups into the molecule.
  • Cyclization Reactions: It can undergo cyclization with different nucleophiles to form more complex heterocyclic compounds.
  • Reduction Reactions: The compound can be reduced to yield derivatives with different functional groups, altering its chemical properties and biological activity .

Research indicates that 2-(trichloroacetyl)pyrrole exhibits significant biological activity, particularly as an antibacterial agent. Studies have shown that it acts against various bacterial strains, making it a potential candidate for developing new antibiotics. Its mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic processes . Additionally, its halogenated structure may enhance its potency and selectivity towards specific bacterial targets.

The synthesis of 2-(trichloroacetyl)pyrrole typically involves the reaction between pyrrole and trichloroacetic acid under controlled conditions. The general procedure includes:

  • Reagents: Pyrrole and trichloroacetic acid are mixed in an appropriate solvent.
  • Reaction Conditions: The mixture is heated under reflux for several hours to facilitate the formation of the trichloroacetyl derivative.
  • Purification: The product is purified through crystallization or column chromatography to obtain pure 2-(trichloroacetyl)pyrrole .

2-(Trichloroacetyl)pyrrole has several applications in various fields:

  • Pharmaceuticals: Due to its antibacterial properties, it is being investigated for use in developing new antimicrobial agents.
  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex pyrrole derivatives that may have enhanced biological activities or novel properties.
  • Material Science: Its unique chemical structure allows it to be used in creating specialized materials with specific electronic or optical properties .

Studies on the interactions of 2-(trichloroacetyl)pyrrole with other compounds have revealed insights into its behavior in different environments. For instance:

  • Surface Enhanced Raman Spectroscopy (SERS) studies have shown how 2-(trichloroacetyl)pyrrole interacts with metallic surfaces, which can be useful for sensing applications.
  • Density Functional Theory (DFT) calculations provide theoretical insights into its electronic structure and reactivity patterns when adsorbed on various substrates .

Several compounds share structural similarities with 2-(trichloroacetyl)pyrrole, including:

  • Pyrrole: A basic building block for many nitrogen-containing heterocycles, lacking the electrophilic trichloroacetyl group.
  • Trichloroacetic Acid: A strong acid that shares the trichloroacetyl moiety but lacks the pyrrole ring structure.
  • 5-Bromo-2-pyrrolidinone: A brominated derivative that exhibits different reactivity due to the presence of a nitrogen atom in a different position.
CompoundStructure TypeUnique Features
2-(Trichloroacetyl)pyrroleHalogenated pyrroleAntibacterial activity, electrophilic nature
PyrroleBasic heterocycleNo halogenation; foundational compound
Trichloroacetic AcidCarboxylic acidStrong acid; no nitrogen-containing ring
5-Bromo-2-pyrrolidinoneBrominated derivativeDifferent reactivity; nitrogen position varies

The uniqueness of 2-(trichloroacetyl)pyrrole lies in its combination of a pyrrole ring with a highly reactive trichloroacetyl group, which enhances its biological activity and potential applications compared to simpler analogs like pyrrole itself.

Of 2-(Trichloroacetyl)pyrrole

PropertyValue
Molecular FormulaC₆H₄Cl₃NO
Molecular Weight212.45 g/mol
IUPAC Name2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethan-1-one
CAS Number35302-72-8
AppearanceYellow to gray to brown powder or chunks
Melting Point72-74°C
InChI KeyBBFDGMDENAEMKF-UHFFFAOYSA-N
SMILES NotationClC(Cl)(Cl)C(=O)C1=CC=CN1

Physical Properties

The compound typically appears as a yellow to gray or brown powder or in chunk form. It has a melting point of 72-74°C. The physical characteristics of 2-(Trichloroacetyl)pyrrole make it amenable to various purification techniques, including recrystallization using n-hexanes with minimal amounts of diethyl ether.

Classical Aluminum Chloride Catalyzed Synthesis

The most extensively employed method for synthesizing 2-(trichloroacetyl)pyrrole involves Friedel-Crafts acylation using trichloroacetyl chloride and aluminum chloride as the Lewis acid catalyst . This electrophilic aromatic substitution reaction proceeds through the formation of an acylium ion intermediate, which attacks the electron-rich pyrrole ring at the 2-position due to the inherent nucleophilicity of the heterocycle [3].

The reaction mechanism proceeds through several distinct steps. Initially, trichloroacetyl chloride coordinates with aluminum chloride to generate the electrophilic acylium ion (CCl₃CO⁺). The pyrrole ring subsequently attacks this electrophile at the C-2 position, forming a carbocation intermediate where the positive charge is delocalized throughout the aromatic system. Finally, deprotonation restores aromaticity, yielding the desired product .

ParameterOptimal ConditionYield (%)Purity (%)
Temperature0-5°C7899
Catalyst Loading1.2 equiv AlCl₃7298
SolventAnhydrous CH₂Cl₂8599
Reaction Time4-6 hours8098

The optimization of reaction conditions is critical for achieving high yields and selectivity. Increasing the molar ratio of trichloroacetyl chloride to pyrrole beyond 1.2:1 diminishes yields due to side reactions, while prolonged reaction times promote decomposition . The strongly electron-withdrawing trichloroacetyl group directs subsequent electrophilic substitutions to the C-4 position, making this compound particularly useful for further functionalization [1].

Silver Trifluoroacetate Catalyzed Synthesis

An alternative approach employs silver trifluoroacetate as the Lewis acid catalyst, offering enhanced regioselectivity and milder reaction conditions compared to aluminum chloride systems . This method achieves excellent yields of 85% at room temperature, demonstrating superior functional group tolerance and operational simplicity.

The silver-catalyzed system provides several advantages, including reduced formation of side products and compatibility with moisture-sensitive substrates. The reaction proceeds under ambient conditions in dichloromethane, facilitating scale-up operations and reducing energy requirements .

Alternative Lewis Acid Systems

Recent investigations have explored various Lewis acid catalysts for this transformation, including titanium tetrachloride, zinc chloride, and boron trifluoride etherate . These systems offer different reactivity profiles and selectivity patterns, expanding the synthetic toolkit available for specialized applications.

CatalystSolventTemperatureTimeYield (%)Selectivity
TiCl₄CH₂Cl₂-20°C18 h78-90C-2 exclusive
ZnCl₂CH₂Cl₂0°C6 h70-75C-2 predominant
BF₃·Et₂OCH₂Cl₂0°C4 h65-70C-2 selective

Electrophilic Aromatic Substitution Approaches

Direct Electrophilic Acylation

The most straightforward synthetic route involves direct reaction of pyrrole with trichloroacetyl chloride in anhydrous diethyl ether under nitrogen atmosphere [1]. This method, originally reported by Dubis and colleagues, provides excellent yields (89-91%) with high regioselectivity for the 2-position.

The reaction proceeds under mild conditions at room temperature, requiring only one hour for completion. The use of anhydrous conditions is essential to prevent hydrolysis of the acid chloride and to maintain the integrity of the pyrrole substrate [1]. The method's operational simplicity and high efficiency make it particularly attractive for large-scale preparations.

Mechanistic Considerations

The electrophilic aromatic substitution mechanism involves initial coordination of the electrophile to the π-electron system of the pyrrole ring, followed by nucleophilic attack at the most electron-rich position (C-2) [3]. The strong electron-withdrawing nature of the trichloroacetyl group significantly deactivates the pyrrole ring toward further electrophilic attack, enabling selective monoacylation.

The regioselectivity observed in this reaction can be attributed to the combination of electronic and steric factors. The C-2 position provides optimal orbital overlap for electrophilic attack while minimizing steric interactions with the nitrogen substituent [3].

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a valuable tool for accelerating the preparation of 2-(trichloroacetyl)pyrrole [5]. This approach dramatically reduces reaction times from hours to minutes while maintaining excellent yields and selectivity. The enhanced reaction rates result from rapid heating and improved mass transfer under microwave irradiation.

The microwave method typically employs similar reagent combinations as conventional heating but operates at elevated temperatures for significantly shorter periods. Yields of 80-95% can be achieved in reaction times ranging from 5-30 minutes, depending on the specific conditions employed [5].

Green Chemistry Considerations

Microwave-assisted synthesis aligns with green chemistry principles by reducing energy consumption, minimizing solvent usage, and decreasing overall reaction times [5]. The method's efficiency and reduced environmental impact make it particularly attractive for industrial applications where sustainability considerations are paramount.

Advanced Synthetic Strategies

Catalytic System Optimization

Recent developments in catalytic systems have focused on improving atom economy and reducing waste generation [6]. Lewis acid catalysts such as scandium triflate and indium trichloride have shown promise for facilitating this transformation under mild conditions with enhanced substrate scope.

These advanced catalytic systems often provide superior functional group tolerance and enable the use of less reactive acylating agents. The development of recyclable catalytic systems represents an important advancement toward more sustainable synthetic processes [6].

Solvent-Free Methodologies

Emerging research has explored solvent-free approaches to 2-(trichloroacetyl)pyrrole synthesis, utilizing neat reagent conditions or supported catalysts [5]. These methods offer significant environmental advantages and simplify product isolation procedures.

Solvent-free conditions typically require elevated temperatures but can achieve comparable yields to traditional solution-phase methods. The elimination of organic solvents reduces both environmental impact and operational costs [5].

Derivatization and Functionalization

Halogenation Reactions

The electron-withdrawing trichloroacetyl group directs subsequent electrophilic substitutions to the C-4 position of the pyrrole ring, enabling selective halogenation reactions [1]. Chlorination with sulfuryl chloride provides 4-chloro-2-(trichloroacetyl)pyrrole in 80-85% yield, while bromination with bromine in acetic acid affords the corresponding 4-bromo derivative in 85-90% yield.

Halogenation MethodReagentConditionsYield (%)Product
ChlorinationSO₂Cl₂Room temperature, 1 h80-854-Chloro derivative
BrominationBr₂Acetic acid, 10 min85-904-Bromo derivative
IodinationIClCH₂Cl₂, room temperature75-804-Iodo derivative

Dihalogenation can be achieved using excess halogenating agents under more forcing conditions. The dibrominated derivative is obtained in 91% yield using excess bromine in acetic acid at elevated temperature [1].

Further Acylation Reactions

The activated pyrrole ring can undergo additional acylation reactions at the C-4 position using various acyl chlorides in the presence of aluminum chloride [7]. This methodology enables the preparation of 4-acyl derivatives ranging from 4-formyl to 4-hexanoyl compounds in good to excellent yields (78-90%).

The formylation reaction using dimethylformamide and phosphorus oxychloride (Vilsmeier conditions) provides access to 4-formyl-2-(trichloroacetyl)pyrrole in 70-85% yield [7]. This compound serves as a valuable intermediate for further synthetic elaboration.

Coupling Reactions with Amines

Carboxamide Formation

One of the most important applications of 2-(trichloroacetyl)pyrrole involves its use as an acid chloride equivalent in carboxamide synthesis [1]. The trichloromethyl group acts as an excellent leaving group, facilitating nucleophilic substitution with various amines to form pyrrole-2-carboxamides.

The coupling reactions typically proceed under mild conditions in tetrahydrofuran with triethylamine as base, requiring 18-72 hours at room temperature [1]. Primary amines generally provide higher yields (70-85%) compared to secondary amines (65-80%), reflecting the increased steric hindrance around more substituted nitrogen centers.

Amine TypeYield Range (%)Reaction TimeProduct Type
Primary aliphatic70-8518-24 hSimple carboxamides
Secondary aliphatic65-8024-48 hN-Substituted carboxamides
Aromatic primary65-8518-36 hAromatic carboxamides
Polyamines57-7948-72 hDipyrrole analogues

Marine Alkaloid Synthesis

The coupling of 2-(trichloroacetyl)pyrrole with polyamines represents a key strategy for synthesizing marine pyrrole-imidazole alkaloids [1]. Reactions with putrescine, spermidine, and related diamines provide access to complex natural product frameworks in moderate to good yields.

These transformations are particularly valuable for preparing analogues of biologically active marine metabolites such as oroidin, hymenidin, and related compounds [8]. The methodology enables structure-activity relationship studies and the development of new therapeutic agents based on marine natural product scaffolds.

Synthetic Applications

The pyrrole-2-carboxamides derived from these coupling reactions serve as important intermediates in pharmaceutical chemistry [9]. Many exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties, making them attractive targets for drug discovery programs.

The versatility of the coupling methodology allows for the incorporation of diverse amine partners, enabling the preparation of compound libraries for biological screening [10]. This approach has proven particularly valuable in the synthesis of marine alkaloid analogues with enhanced therapeutic properties.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (14.89%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (85.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

35302-72-8

Wikipedia

2-(Trichloroacetyl)pyrrole

Dates

Last modified: 08-15-2023

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